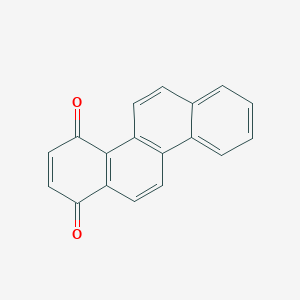

1,4-Chrysenequinone

説明

Synthesis Analysis

The synthesis of 1,4-Chrysenequinone and related compounds has been explored through various chemical reactions, including the interaction with phenylacetylene in the presence of phosphorus trichloride leading to novel phosphorus heterocycles (Bogdanov et al., 2005). Other approaches involve the condensation of hydroquinone with para-chloronitrobenzene followed by reduction to produce 1,4-bis(4-aminophenoxy)benzene monomers, which are precursors for various aromatic polyimide resins (Fu Ju-sun, 2007).

Molecular Structure Analysis

The molecular structure of 1,4-Chrysenequinone derivatives and their complexes has been extensively studied, revealing a variety of crystal structures based on coordination modes and assembled structures. These studies offer insights into the redox, UV-vis, EPR, and magnetic properties of the compounds (Kitagawa & Kawata, 2002).

Chemical Reactions and Properties

Chemical reactions involving 1,4-Chrysenequinone have demonstrated its role as a reactant in the formation of novel compounds, such as the synthesis of ethers and esters from dye-intermediates, highlighting its versatility in organic synthesis (Paruch et al., 2000). Its reactions with peroxyl radicals and molecular oxygen are particularly noteworthy, showing variable antioxidant behavior attributed to competing reactions with molecular oxygen (Valgimigli et al., 2008).

Physical Properties Analysis

The structural parameters of 1,4-Chrysenequinone, including its rotational spectra and electrostatic surface potential, have been determined through microwave spectroscopy and quantum chemistry calculations, offering a deeper understanding of its nucleophilic and electrophilic areas (Saxena et al., 2020).

Chemical Properties Analysis

The chemical properties of 1,4-Chrysenequinone, such as its photocatalytic degradation pathways and reactivity towards topoisomerase II, highlight its potential in environmental applications and biological impacts. Its role in the photocatalytic degradation of pollutants like 4-chlorophenol through the hydroquinone pathway has been investigated, showing complete mineralization in water under specific conditions (Li et al., 1999). Additionally, its action as a topoisomerase II poison suggests implications for understanding the molecular mechanisms behind its biological effects (Lindsey et al., 2004).

科学的研究の応用

Enzymatic Reduction : A study titled "Purification and Characterization of a 1,4-Benzoquinone Reductase from the Basidiomycete Phanerochaete chrysosporium" by Brock, Rieble, and Gold (1995) in Applied and Environmental Microbiology discusses the enzyme 1,4-benzoquinone reductase from Phanerochaete chrysosporium, which catalyzes the reduction of several quinones using NADH or NADPH as electron donors. This has implications in enzymatic studies and bioremediation (Brock, Rieble, & Gold, 1995).

DNA Interaction : Jackson and Barton (2000) in Biochemistry report that 5,6-chrysenequinone diimine complexes of rhodium(III) can specifically recognize mismatched base pairs in DNA, influenced by the destabilization of the DNA helix. This finding is significant in the field of DNA research and genetic engineering (Jackson & Barton, 2000).

Natural Product Biosynthesis : The paper "Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants" by Widhalm and Rhodes (2016) in Horticulture Research highlights the synthesis of specialized 1,4-naphthoquinones in horticultural plants. These compounds play roles in plant interactions and have potential as drug scaffolds (Widhalm & Rhodes, 2016).

Chemical Synthesis : Bogdanov et al. (2005) in Mendeleev Communications describe the reaction of 1,4-Chrysenequinone with phenylacetylene and phosphorus trichloride, forming a new phosphorus heterocycle. This study contributes to the field of organic synthesis and the development of new compounds (Bogdanov et al., 2005).

Photoreaction : Xu et al. (2004) in Polycyclic Aromatic Compounds discuss the photochemical reaction of chrysene under UVA light in acetonitrile/water, yielding chrysenequinones. This research provides insights into the behavior of aromatic hydrocarbons under UV irradiation (Xu et al., 2004).

Green Chemistry : The paper "Photooxygenations of 1-naphthols: an environmentally friendly access to 1,4-naphthoquinones" by Suchard et al. (2006) in Tetrahedron illustrates the synthesis of 1,4-naphthoquinones through photooxygenation, which aligns with the principles of 'Green Photochemistry' (Suchard et al., 2006).

Potential in Cancer Research : Lindsey et al. (2004) in Biochemistry report that 1,4-benzoquinone is a potent topoisomerase II poison, surpassing the efficacy of the anticancer drug etoposide in vitro. This indicates its potential application in cancer research (Lindsey et al., 2004).

Carcinogenic Potential : According to Hiraku and Kawanishi (1996) in Cancer research, 1,4-benzoquinone and hydroquinone can induce DNA damage through H2O2 generation in cells, leading to apoptosis and potentially carcinogenesis (Hiraku & Kawanishi, 1996).

Biodegradation Studies : Hadibarata, Tachibana, and Itoh (2009) in Journal of hazardous materials explored the biodegradation of chrysene by Polyporus sp. S133, noting a 65% degradation rate in 30 days, producing chrysenequinone and other metabolites. This is significant for environmental bioremediation (Hadibarata, Tachibana, & Itoh, 2009).

Safety And Hazards

When handling 1,4-Chrysenequinone, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

特性

IUPAC Name |

chrysene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKIKBNUWJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143571 | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Chrysenequinone | |

CAS RN |

100900-16-1 | |

| Record name | 1,4-Chrysenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

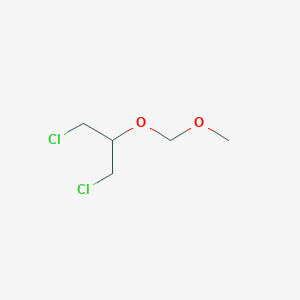

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

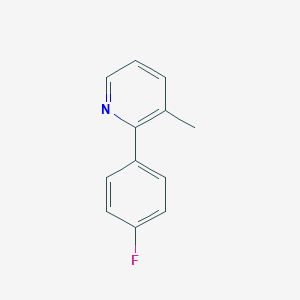

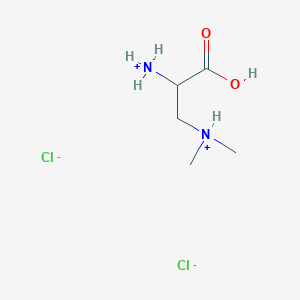

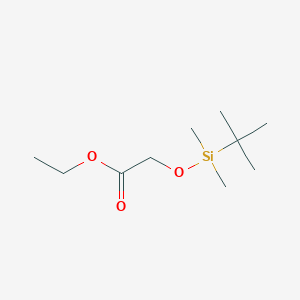

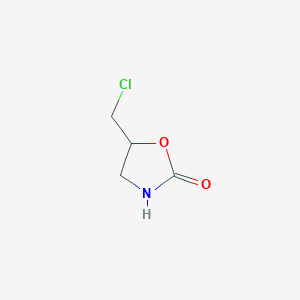

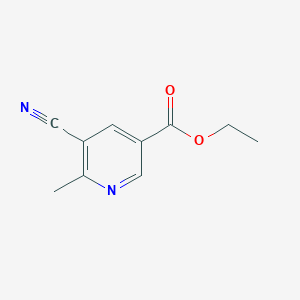

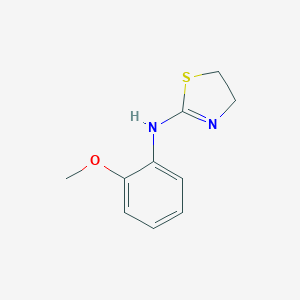

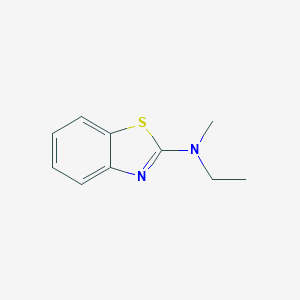

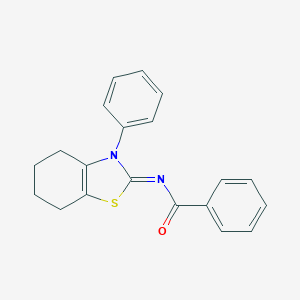

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。